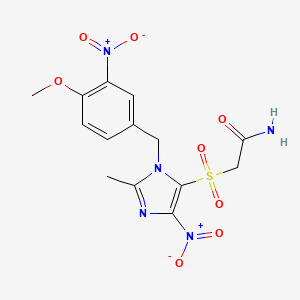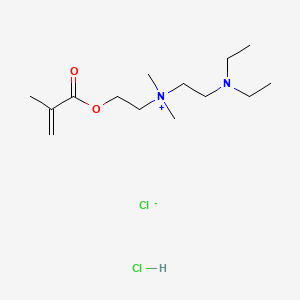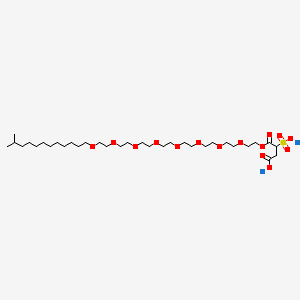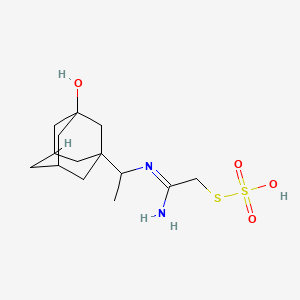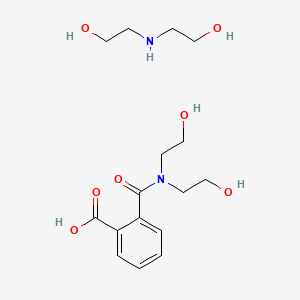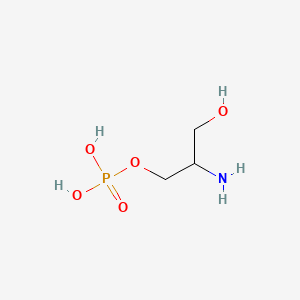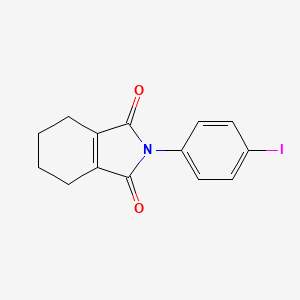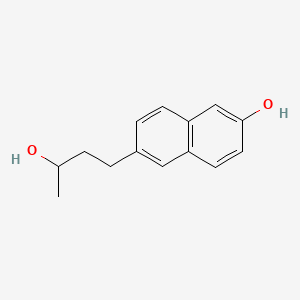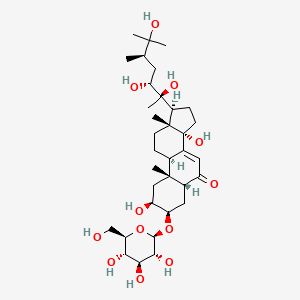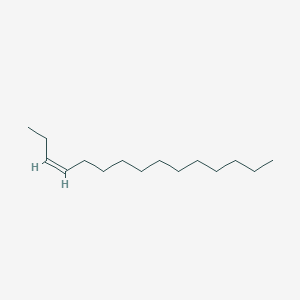
(Z)-3-Pentadecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadec-3-ene is an unbranched fifteen-carbon alkene with a double bond located at the third carbon atom Its molecular formula is C15H30, and it is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond
准备方法
Synthetic Routes and Reaction Conditions
Pentadec-3-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of pentadecan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method is the elimination of hydrogen halides from halogenated pentadecanes. For example, treating 3-chloropentadecane with a strong base like potassium hydroxide can result in the formation of pentadec-3-ene.
Industrial Production Methods
In industrial settings, pentadec-3-ene can be produced through catalytic dehydrogenation of alkanes. This process involves passing pentadecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.
化学反应分析
Types of Reactions
Pentadec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. For instance, using potassium permanganate can oxidize pentadec-3-ene to pentadecan-3-ol.
Reduction: The double bond in pentadec-3-ene can be reduced to form pentadecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Addition Reactions: Pentadec-3-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, reacting with bromine will yield 3,4-dibromopentadecane.
Polymerization: Under specific conditions, pentadec-3-ene can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Major Products
Oxidation: Pentadecan-3-ol, pentadecanal, pentadecanoic acid.
Reduction: Pentadecane.
Addition: 3,4-dihalopentadecanes.
科学研究应用
Pentadec-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Pentadec-3-ene and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of pentadec-3-ene depends on the specific reaction or application. In chemical reactions, the double bond in pentadec-3-ene acts as a reactive site for various transformations. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of different products. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific enzymes, although detailed studies are required to elucidate these pathways.
相似化合物的比较
Pentadec-3-ene can be compared with other alkenes such as:
Pentadec-1-ene: Similar in structure but with the double bond at the first carbon. It has different reactivity and applications.
Hexadec-3-ene: A sixteen-carbon alkene with a double bond at the third carbon. It has similar chemical properties but differs in molecular weight and boiling point.
Heptadec-3-ene: A seventeen-carbon alkene with a double bond at the third carbon. It is used in similar applications but has a higher molecular weight.
Uniqueness
Pentadec-3-ene’s uniqueness lies in its specific structure, which provides distinct reactivity and properties compared to other alkenes. Its position of the double bond allows for selective reactions, making it a valuable compound in various chemical syntheses and industrial applications.
属性
CAS 编号 |
65214-04-2 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC 名称 |
(Z)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5- |
InChI 键 |
WNBDFALPKHFDJO-ALCCZGGFSA-N |
手性 SMILES |
CCCCCCCCCCC/C=C\CC |
规范 SMILES |
CCCCCCCCCCCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


